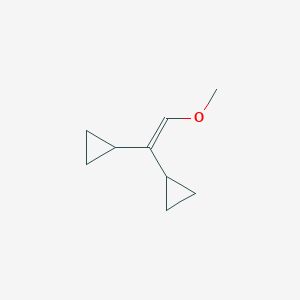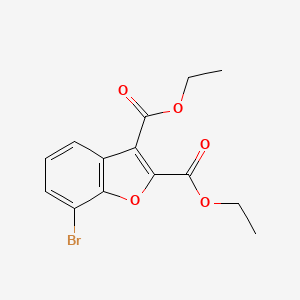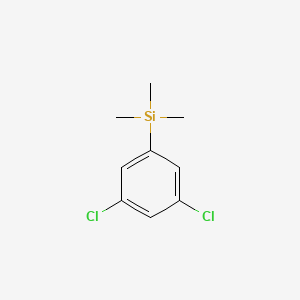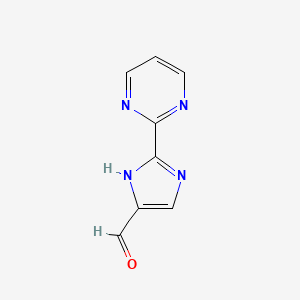
(2-Methoxyethene-1,1-diyl)dicyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyethene-1,1-diyl)dicyclopropane is an organic compound with the molecular formula C9H14O. It is characterized by the presence of two cyclopropane rings attached to a methoxyethene group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethene-1,1-diyl)dicyclopropane typically involves the reaction of cyclopropane derivatives with methoxyethene under specific conditions. One common method involves the use of a base-catalyzed reaction where cyclopropylmethyl bromide reacts with methoxyethene in the presence of a strong base like sodium hydride. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyethene-1,1-diyl)dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride in an inert solvent.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Methoxyethene-1,1-diyl)dicyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of (2-Methoxyethene-1,1-diyl)dicyclopropane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane, 1,1’-(methoxyethenylidene)bis-: Similar structure but different functional groups.
1,2-Bis(diphenylphosphino)ethane: Contains cyclopropane rings but different substituents.
2,2’-(2,2-Diphenylethene-1,1-diyl)dithiophene: Similar structural motif with different functional groups.
Uniqueness
(2-Methoxyethene-1,1-diyl)dicyclopropane is unique due to its combination of cyclopropane rings and a methoxyethene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H14O |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(1-cyclopropyl-2-methoxyethenyl)cyclopropane |
InChI |
InChI=1S/C9H14O/c1-10-6-9(7-2-3-7)8-4-5-8/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
RNGJIGOJNRFXEB-UHFFFAOYSA-N |
Kanonische SMILES |
COC=C(C1CC1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-2,6-diphenylbenzo[h]quinoline](/img/structure/B13688683.png)

![6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13688690.png)
![2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran](/img/structure/B13688698.png)





![(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate](/img/structure/B13688740.png)


